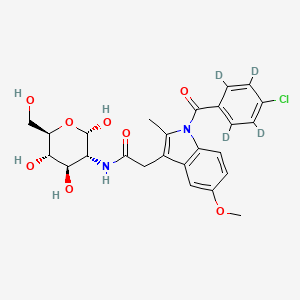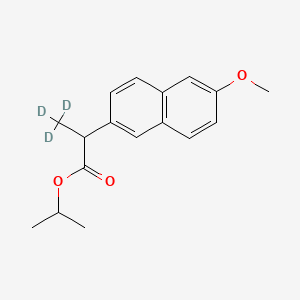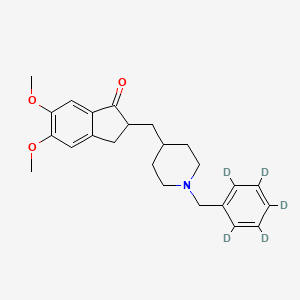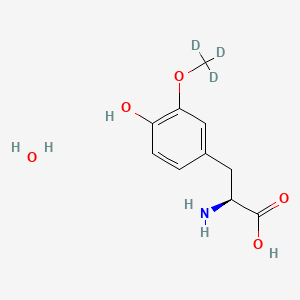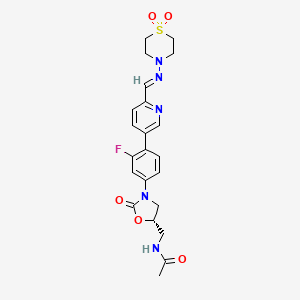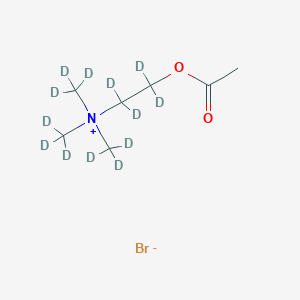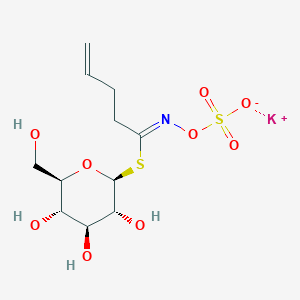
Gluconapin (potassium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gluconapin (potassium) is a potassium salt of gluconapin, a glucosinolate compound found predominantly in plants of the Brassicaceae family, such as broccoli, cabbage, and mustard. Glucosinolates are sulfur-rich secondary metabolites known for their role in plant defense mechanisms and potential health benefits, including anti-carcinogenic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gluconapin (potassium) can be synthesized through the extraction of glucosinolates from Brassicaceae plants followed by purification and conversion to the potassium salt form. The extraction process typically involves the use of solvents such as methanol or ethanol, followed by purification using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of gluconapin (potassium) involves large-scale extraction from plant materials, followed by purification and crystallization. The process may include steps such as solvent extraction, filtration, and drying to obtain the pure compound. The use of advanced chromatographic techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Gluconapin (potassium) undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by the enzyme myrosinase, leading to the formation of isothiocyanates, nitriles, or thiocyanates.
Oxidation and Reduction: Involves the transformation of the sulfur-containing group, affecting the compound’s reactivity and stability.
Common Reagents and Conditions
Hydrolysis: Myrosinase enzyme, water, and mild acidic or neutral conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Isothiocyanates: Known for their bioactive properties, including anti-carcinogenic effects.
Nitriles and Thiocyanates: Formed under specific hydrolysis conditions and have varying biological activities.
Scientific Research Applications
Gluconapin (potassium) has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of gluconapin (potassium) involves its hydrolysis by the enzyme myrosinase, leading to the formation of bioactive isothiocyanates. These isothiocyanates interact with various molecular targets and pathways, including:
Induction of Phase II Detoxification Enzymes: Enhances the body’s ability to detoxify carcinogens.
Inhibition of Phase I Enzymes: Reduces the activation of pro-carcinogens.
Modulation of Apoptosis and Cell Cycle: Promotes the elimination of damaged or cancerous cells.
Comparison with Similar Compounds
Gluconapin (potassium) can be compared with other glucosinolates such as:
Glucoraphanin: Found in broccoli, known for its potent anti-carcinogenic properties.
Sinigrin: Present in mustard seeds, has strong antimicrobial effects.
Glucoiberin: Found in various Brassica vegetables, known for its health benefits .
Gluconapin (potassium) is unique due to its specific side chain structure, which influences its reactivity and biological activity. Its presence in certain Brassica species and its specific health-promoting effects make it a compound of significant interest in both scientific research and industrial applications .
Properties
Molecular Formula |
C11H18KNO9S2 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
potassium;[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate |
InChI |
InChI=1S/C11H19NO9S2.K/c1-2-3-4-7(12-21-23(17,18)19)22-11-10(16)9(15)8(14)6(5-13)20-11;/h2,6,8-11,13-16H,1,3-5H2,(H,17,18,19);/q;+1/p-1/b12-7-;/t6-,8-,9+,10-,11+;/m1./s1 |
InChI Key |
SJOUSOAVTHUYIQ-MMKZBNFLSA-M |
Isomeric SMILES |
C=CCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
C=CCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


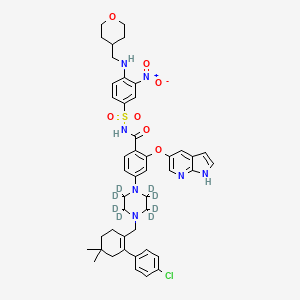
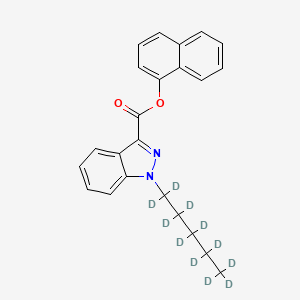
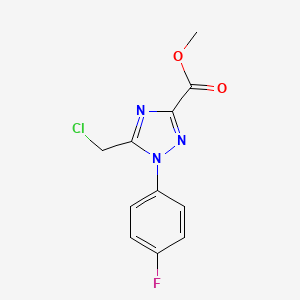
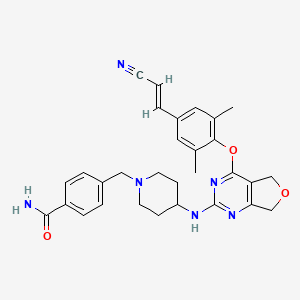
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
